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Cat. No.: B1473507

Compound Name:

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-
morpholinopyrimidine-5-carbaldehyde

Abstract

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde is a substituted pyrimidine that serves as
a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique
arrangement of functional groups—a reactive aldehyde, an electrophilic chloropyrimidine core,
and a morpholine moiety—makes it a versatile intermediate for the synthesis of complex
molecular architectures with potential therapeutic applications. This guide provides a
comprehensive overview of its core physicochemical properties, spectroscopic profile, and the
experimental methodologies required for its characterization. By synthesizing data from
established chemical principles and outlining self-validating experimental protocols, this
document serves as an essential resource for researchers, scientists, and drug development
professionals aiming to utilize this compound in their synthetic and therapeutic programs.

Introduction: A Scaffold of Therapeutic Potential

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous clinically active
agents, including anticancer drugs like 5-fluorouracil.[1] The functionalization of this core
scaffold allows for the fine-tuning of pharmacological activity. In the case of 2-Chloro-4-
morpholinopyrimidine-5-carbaldehyde, the substituents are strategically positioned to impart
specific reactivity and properties.
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e 2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution
(SNAr), providing a primary site for introducing further molecular diversity.

e 4-Morpholino Group: The morpholine ring is a common feature in modern drug candidates,
often used to improve aqueous solubility, metabolic stability, and overall pharmacokinetic
profiles. Morpholinopyrimidines have demonstrated significant antiproliferative activity,
notably as inhibitors of pathways like PI3K/mTOR.[1]

o 5-Carbaldehyde Group: The aldehyde function is a versatile chemical handle for a wide
range of transformations, including reductive aminations, Wittig reactions, and the formation
of Schiff bases, enabling the construction of larger, more complex molecules.[1]

The convergence of these three groups in a single molecule makes it a high-value intermediate
for creating libraries of compounds for screening and lead optimization.[1][2] Understanding its
fundamental physicochemical properties is therefore not merely an academic exercise but a
critical prerequisite for its effective application in drug development.|[3]

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical profile is essential for predicting
its behavior in both chemical reactions and biological systems.[4] The key properties of 2-
Chloro-4-morpholinopyrimidine-5-carbaldehyde are summarized below.
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Significance in
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IUPAC Name 4-yl)pyrimidine-5- ) o
identification.
carbaldehyde
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CAS Number 1820740-39-3 [5][6] number for database

tracking.

Determines exact

Molecular Formula CoH10CIN302 [5] mass and elemental
composition.
Crucial for
] stoichiometric
Molecular Weight 227.65 g/mol [5]
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synthesis.
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Affects handling,
formulation, and
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Not Experimentally

Capillary Method (See
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Melting Point .
Reported Protocol 3.1) lattice energy.[7]
) Critical for reaction
- Not Experimentally Shake-Flask Method N
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Experimental Methodologies & Workflows
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The trustworthiness of physicochemical data hinges on the robustness of the experimental
methods used for its determination.[3] The following protocols represent standard, validated

approaches in the field.

Physicochemical Characterization Workflow

The logical flow for characterizing a new chemical entity like 2-Chloro-4-
morpholinopyrimidine-5-carbaldehyde is outlined below. This process ensures that
foundational data is gathered efficiently to inform subsequent, more complex studies.

Step 1: Identity & Purity

[Synthesis & Purification]
Spectroscopic Confirmation
(NMR, MS, IR)

'

( Purity Assessment |

(HPLC, GC)

If Pure If Pur If Pure If Pure

Step 2: Core Property Determination

Aqueous & Organic Lipophilicity (LogP) A
[’Solublllty Protocol 3. ZD (Protocol 3.3) pKa Determination

Inform Solid-State Studies Inform Stability Studies

Melting Point
(Protocol 3.1)

Step

Solid-State Characterization Forced Degradation Study
(XRPD, DSC) (pH, Light, Temp)

3: Stability & Formulation
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Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination via Capillary
Method

Rationale: This technique provides a sharp melting range, which is a primary indicator of
compound purity. A broad melting range often suggests the presence of impurities.

Methodology:

o Ensure the sample is completely dry and finely powdered.

o Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.

o Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover).

o Heat the sample rapidly to about 20°C below the expected melting point, then reduce the
heating rate to 1-2°C per minute.

o Record the temperature at which the first liquid appears (T1) and the temperature at which
the entire sample becomes a clear liquid (T2). The melting point is reported as the range
Ta1-Toa.

Protocol 3.2: Thermodynamic Solubility via Shake-Flask
Method

Rationale: The shake-flask method is the gold-standard for determining thermodynamic
equilibrium solubility, a critical parameter for both synthetic reaction design and predicting
oral bioavailability.[8][10]

Methodology:

o Add an excess amount of the solid compound to a known volume of the desired solvent
(e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.

o Agitate the vial at a constant temperature (typically 25°C or 37°C) for an extended period
(24-48 hours) to ensure equilibrium is reached.
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o After agitation, allow the suspension to settle.

o Filter the supernatant through a fine-pore filter (e.g., 0.22 pm) to remove all undissolved
solid.

o Quantify the concentration of the compound in the clear filtrate using a validated analytical
method, such as UV-Vis spectroscopy or HPLC.

Protocol 3.3: Lipophilicity (LogP) via HPLC Method

» Rationale: High-performance liquid chromatography (HPLC) offers a rapid and reliable
alternative to the traditional shake-flask method for determining the octanol-water partition
coefficient (LogP), a key measure of lipophilicity.[9]

o Methodology:

o Establish a correlation between the retention time on a reverse-phase HPLC column (e.qg.,
C18) and the known LogP values of a series of standard compounds.

o Prepare a solution of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde in the mobile
phase.

o Inject the sample onto the calibrated HPLC system.
o Measure the retention time of the compound.

o Calculate the LogP of the compound by interpolating its retention time on the calibration
curve generated in step 1.

Spectroscopic & Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a
synthesized molecule.[11]

'H NMR Spectroscopy

The expected proton NMR spectrum would show characteristic signals for each unique proton
environment:
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» Aldehyde Proton (-CHO): A highly deshielded singlet, expected to appear far downfield
around 6 9.8-10.2 ppm.

» Pyrimidine Ring Proton: A singlet for the proton at the C6 position, expected in the aromatic
region around 6 8.5-8.8 ppm.

e Morpholine Protons: Two distinct multiplets (or triplets) corresponding to the protons adjacent
to the nitrogen and oxygen atoms, typically in the range of & 3.5-4.0 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all nine carbon atoms:
e Carbonyl Carbon (-CHO): The most deshielded signal, expected above & 185 ppm.

» Pyrimidine Ring Carbons: Signals for the four carbons in the pyrimidine ring, with the carbon
bearing the chlorine atom (C2) and the aldehyde-substituted carbon (C5) having distinct
chemical shifts.

» Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, typically
between & 45-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[11] Key absorption bands would
include:

C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm~1.

e C-H Stretch (Aldehyde): Two weaker bands, one around 2820 cm~* and another around
2720 cm™1,

e C=N and C=C Stretches (Pyrimidine Ring): Multiple absorptions in the 1500-1650 cm~*
region.

e C-O-C Stretch (Morpholine): A strong band around 1115 cm~1.

Mass Spectrometry (MS)
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Electron-impact mass spectrometry (EI-MS) would confirm the molecular weight.

¢ Molecular lon (M*): The spectrum should show a molecular ion peak at m/z = 227. A
characteristic isotopic pattern (M+2 peak) with an intensity of about one-third of the M+ peak
will be present due to the natural abundance of the 37Cl isotope, confirming the presence of
one chlorine atom.

Stability and Synthetic Reactivity
Stability and Storage

Like many aldehydes, this compound may be susceptible to oxidation to the corresponding
carboxylic acid upon prolonged exposure to air. It should be stored long-term in a cool, dry
place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

Key Synthetic Transformations

The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows
for selective, stepwise modifications, making it a powerful synthetic intermediate.
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Aldehyde Reactions
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(+ R-NH2, NaBH3CN)
Wittig Reaction
(+ Ph3P=CHR)
Schiff Base Formation

(+ R-NH2)
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Displaces Cl Thiolation
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Suzuki Coupling
(+ R-B(OH)2, Pd catalyst)

Click to download full resolution via product page

Caption: Key Synthetic Transformations of the Title Compound.

Conclusion

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde is a well-defined chemical entity with
significant potential as a scaffold in drug discovery. This guide has detailed its fundamental
physicochemical identity and outlined the robust, validated experimental protocols necessary
for its full characterization. The strategic arrangement of its functional groups provides a
platform for diverse synthetic modifications, enabling the exploration of new chemical space.
For researchers in medicinal chemistry, a firm grasp of these properties and methodologies is
the first step toward unlocking the therapeutic potential of the novel molecules that can be
synthesized from this versatile intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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